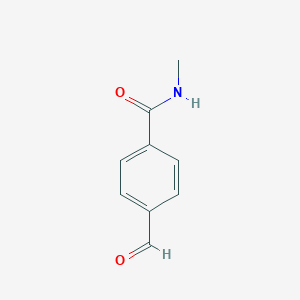

4-formyl-N-methylbenzamide

描述

Contextualization within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds that feature a benzene (B151609) ring attached to an amide functional group. cienciadigital.org This structural motif is of considerable interest in medicinal chemistry, serving as a fundamental component in the design and synthesis of a wide array of pharmaceutical agents. chemicalbook.com The benzamide structure is found in drugs with diverse therapeutic applications, including anti-inflammatory and analgesic agents. chemicalbook.com The versatility of the benzamide core allows for modifications that can fine-tune the pharmacological properties of a molecule. chemicalbook.com

Significance of Formyl and N-Methylamide Functionalities in Organic Synthesis and Medicinal Chemistry

The chemical reactivity and biological significance of 4-formyl-N-methylbenzamide are largely dictated by its two key functional groups: the formyl group and the N-methylamide group.

The formyl group (-CHO) is the defining feature of aldehydes and is a highly reactive entity in organic synthesis. nih.gov Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a versatile handle for constructing more complex molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Formylation, the introduction of a formyl group, is a crucial transformation in organic chemistry for the synthesis of aldehydes. nih.gov

The N-methylamide group is a prevalent feature in numerous natural products and pharmaceutical compounds. rsc.org The methylation of an amide nitrogen can have a profound impact on a molecule's pharmacological profile. This modification can enhance metabolic stability and improve membrane permeability. The N-methylamide moiety is often incorporated into drug candidates to optimize their pharmacokinetic and pharmacodynamic properties. rsc.org For instance, research into derivatives of the TRPV1 antagonist SB366791 has shown that N-methylated amides can exhibit higher antagonistic activity. rsc.org

The presence of both a reactive formyl group and a pharmacologically significant N-methylamide group within the same molecule positions this compound as a valuable tool in chemical research, particularly in the development of new synthetic methodologies and the discovery of novel bioactive compounds. A notable application of this compound is its use as a reagent in the synthesis of potent Janus kinase 2 (JAK2) inhibitors, which are under investigation for the treatment of myeloproliferative neoplasms. nih.govnih.govresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-formyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQLPZUXDZETND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440650 | |

| Record name | 4-formyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167837-57-2 | |

| Record name | 4-formyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 4-Formyl-N-Methylbenzamide

Established methods for synthesizing this compound primarily involve the creation of the amide bond from a carboxylic acid precursor or the modification of a pre-existing benzamide (B126) structure.

Starting Material Selection and Precursor Derivatization

The most common and direct starting material for the laboratory-scale synthesis of this compound is 4-formylbenzoic acid. amazonaws.com This precursor contains the required formyl and carboxylic acid functionalities on the benzene (B151609) ring, simplifying the subsequent amidation step.

Alternative precursors can also be employed, which require additional derivatization steps. For instance, methyl 4-formylbenzoate (B8722198) can be used, which would necessitate a transamidation or hydrolysis followed by amidation to yield the final product. nih.govresearchgate.net Another potential route could start from 4-methyl-N-methylbenzamide, which would then require a selective oxidation of the methyl group to a formyl group.

Formylation and Amidation Reaction Conditions

The key step in the synthesis starting from 4-formylbenzoic acid is the amidation reaction. This is typically achieved by activating the carboxylic acid group to facilitate the nucleophilic attack by methylamine (B109427). Common activating agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). amazonaws.com The reaction is often carried out in an aprotic polar solvent such as dimethylformamide (DMF) at reduced temperatures to control the reaction rate and minimize side products. amazonaws.com

A specific laboratory preparation involves dissolving 4-formylbenzoic acid in DMF at 0 °C, followed by the addition of DMAP and EDCI. After a short stirring period to activate the carboxylic acid, methylamine is added to the mixture to form the N-methylamide bond. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is typically purified by flash column chromatography. amazonaws.com

Below is a table summarizing a typical laboratory synthesis of this compound:

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Purification | Yield | Reference |

| 4-Formylbenzoic Acid | Methylamine, EDCI, DMAP | DMF | 0 °C to Room Temp | 1-2 hours | Flash Column Chromatography | 60% | amazonaws.com |

Industrial Production Methodologies and Optimization Considerations

For large-scale industrial production, the synthetic route is optimized for cost-effectiveness, efficiency, and safety. While specific industrial methods for this compound are proprietary, general principles suggest that the chosen route would likely start from readily available and inexpensive bulk chemicals. echemi.com

Optimization considerations would focus on:

Catalyst Selection: Utilizing more efficient and recyclable catalysts to reduce cost and waste.

Solvent Choice: Employing greener solvents or solvent-free conditions where possible.

Process Control: Implementing tight control over reaction parameters such as temperature, pressure, and stoichiometry to maximize yield and purity, minimizing the need for extensive purification steps.

Atom Economy: Designing synthetic pathways that incorporate the maximum number of atoms from the reactants into the final product.

Advanced Synthetic Approaches for Analogues and Derivatives

This compound serves as a versatile intermediate for the synthesis of a wide range of analogues and derivatives, primarily through reactions involving its aldehyde functionality.

Reductive Amination Strategies for 4-(Aminomethyl)benzamide (B1271630) Derivatives

The formyl group of this compound is readily converted to an aminomethyl group via reductive amination. This reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by reduction to the corresponding amine. This method is a cornerstone for creating libraries of 4-(aminomethyl)benzamide derivatives. nih.gov

The process typically involves mixing the aldehyde with the desired amine and a suitable reducing agent. unimi.it A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice for laboratory-scale synthesis due to its mildness and selectivity. organic-chemistry.org The reaction conditions are generally mild and tolerate a wide range of functional groups. unimi.it This strategy has been successfully used to synthesize a number of new compounds with potential as anticancer agents. nih.gov

The general scheme for reductive amination is as follows:

This compound + R-NH₂ → [Imine Intermediate] --(Reducing Agent)--> 4-((R-amino)methyl)-N-methylbenzamide

Condensation Reactions for Schiff Base Formation

The aldehyde group of this compound can undergo condensation reactions with primary amines to form Schiff bases (imines). researchgate.netmdpi.com These reactions are typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. mdpi.comnih.gov

Schiff bases are valuable intermediates and have applications in various fields, including coordination chemistry and materials science. researchgate.netresearchgate.net The formation of the C=N double bond is a reversible process, and the stability of the resulting Schiff base can depend on the electronic and steric properties of the substituents on both the aldehyde and the amine. researchgate.netnih.gov Aromatic aldehydes, such as this compound, generally form more stable Schiff bases compared to their aliphatic counterparts. researchgate.net

The following table outlines a general procedure for Schiff base formation:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type | Reference |

| This compound | Primary Amine (R-NH₂) | Ethanol or Methanol | Reflux, optional catalyst | Schiff Base (Imine) | researchgate.netmdpi.com |

Nucleophilic Additions and Electrophilic Reactivity Studies

The formyl group of this compound imparts significant electrophilic character to the molecule, making it a prime target for nucleophilic attack. This reactivity is central to many of its synthetic applications. The carbonyl carbon, rendered electron-deficient by the adjacent oxygen atom, readily participates in nucleophilic addition reactions. libretexts.org This inherent electrophilicity allows for reactions with various nucleophiles, including amines and organometallic reagents.

The reactivity of the carbonyl group can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition. Conversely, electron-donating groups can decrease this reactivity. libretexts.org

Palladium-Catalyzed Coupling Reactions in Benzamide Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in organic synthesis, widely employed for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. researchgate.netnih.govnih.gov These methods have proven invaluable in the synthesis of complex molecules, including pharmaceuticals and functional materials. researchgate.netrsc.org

In the context of benzamide synthesis, palladium catalysts facilitate the coupling of aryl halides or triflates with various partners. For instance, the Suzuki-Miyaura coupling enables the formation of biaryl structures, while the Buchwald-Hartwig amination is a key method for constructing C-N bonds. researchgate.netnih.gov The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netorganic-chemistry.org

Recent research has highlighted the influence of substituents on the benzamide core in directing palladium-catalyzed C-H bond functionalization. For example, fluoro substituents have been shown to act as effective directing groups in the arylation of N-methyl-N-benzylbenzamides. researchgate.net This regioselectivity is a significant advantage in the synthesis of specifically substituted benzamide derivatives.

Copper-Catalyzed Three-Component Coupling Reactions

Copper-catalyzed multi-component reactions have emerged as an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. organic-chemistry.orgnih.govmdpi.com These reactions offer atom economy and reduce the number of synthetic steps, making them an attractive alternative to traditional multi-step syntheses.

A notable example is the copper-catalyzed three-component coupling of an amine, an aldehyde, and an alkyne to produce propargylamines. organic-chemistry.org This reaction can be extended to include various nitrogen sources, aldehydes (including benzaldehydes), and alkynes. The use of a copper(II) triflate catalyst has been shown to be particularly effective, often proceeding without the need for additional ligands or bases. organic-chemistry.org The in-situ formation of an imine intermediate is a key step in this process. organic-chemistry.org

These copper-catalyzed reactions exhibit broad functional group tolerance, allowing for the synthesis of a wide range of substituted products. organic-chemistry.orgnih.gov

Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides Utilizing this compound

This compound serves as a key building block in the synthesis of aminopropyltriethoxysilyl-substituted imines and amides. These compounds are of interest for their potential application in the formation of self-assembled monolayers (SAMs) on metal oxide surfaces. researchgate.netmdpi.com

The synthesis of the imine derivatives is typically achieved through the reaction of this compound with 3-(triethoxysilyl)propan-1-amine (APTES). researchgate.netwfu.edu This condensation reaction readily forms the corresponding imine, often in good yield. researchgate.net

A series of these imines and amides have been synthesized with various substituents on the aromatic ring to explore their electronic properties. mdpi.com The reaction of APTES with aromatic aldehydes has been found to be more efficient when the aromatic ring is electron-deficient. mdpi.com

Table 1: Synthesis of (E)-N-methyl-4-(((3-(triethoxysilyl)propyl)imino)methyl)benzamide

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Formyl Group

The formyl group (-CHO) is a key functional group that dictates a significant portion of the reactivity of 4-formyl-N-methylbenzamide. teachy.aiwikipedia.org Its structure, featuring a carbon-oxygen double bond, renders it highly reactive. teachy.ai

Electrophilic Nature and Nucleophilic Attack Susceptibility

The carbon atom of the formyl group is electrophilic due to the high electronegativity of the adjacent oxygen atom, which polarizes the C=O bond. teachy.ai This electron deficiency makes the carbonyl carbon a prime target for nucleophilic attack. teachy.aiacs.orgacs.org The reactivity of the formyl group is influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. acs.orgacs.org Conversely, electron-donating groups can decrease this electrophilicity. d-nb.info

For instance, in reactions like the aldol (B89426) condensation, benzaldehyde (B42025) derivatives with electron-withdrawing substituents exhibit increased reactivity. d-nb.inforesearchgate.net The phenyl group in benzaldehyde, however, can act as an electron-donating group through resonance, which can reduce the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes like propanal. wyzant.com

Hydrazone Formation and Other Condensation Reactions

The formyl group readily undergoes condensation reactions with nitrogen-based nucleophiles like hydrazine (B178648) and its derivatives to form hydrazones. mdpi.comresearchgate.netinterchim.fr This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule.

This reactivity is harnessed in bioconjugation techniques, where 4-formylbenzamide (B2918280) (4FB) moieties are used to link biomolecules. researchgate.netscholaris.ca For example, 4FB can react with hydrazide-modified molecules to create stable bis-aryl hydrazone bonds, a method used in attaching polymers or antibodies to various substrates. scholaris.ca The kinetics of this hydrazone formation can be monitored by UV/Vis spectroscopy. researchgate.net

Beyond hydrazone formation, the formyl group can participate in a variety of other condensation reactions, including the aldol and nitroaldol condensations. acs.orgacs.org The electrophilic nature of the aldehyde is a key factor in the success of these reactions. acs.orgacs.org

Reactivity of the N-Methylamide Moiety

The N-methylamide group (-CONHCH3) presents another reactive center within the this compound molecule, primarily involving reactions at the carbonyl carbon and the N-H bond.

Amide Hydrolysis Mechanisms

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions. pearson.commasterorganicchemistry.com

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by a water molecule. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then breaks down to yield the carboxylic acid and methylamine (B109427). masterorganicchemistry.comcdnsciencepub.com

Base-Catalyzed Hydrolysis : In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net The subsequent cleavage of the C-N bond is often the rate-limiting step and can be challenging due to the poor leaving group nature of the resulting amine anion. masterorganicchemistry.comresearchgate.net Computational and experimental studies on N-methylbenzamide have provided insights into the transition states and intermediates involved in this process. researchgate.neturegina.ca

Acylation and Related Reactions

The nitrogen atom of the N-methylamide group can participate in acylation reactions, where an acyl group is introduced. askfilo.com This typically involves the reaction with acyl chlorides or anhydrides in the presence of a base to neutralize the HCl formed. askfilo.com While primary and secondary amines readily undergo acylation, the reactivity of the amide nitrogen in this compound is influenced by the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group.

Research has also explored palladium-catalyzed ortho-acylation of tertiary benzamides, though secondary amides like N-methylbenzamide were found to be incompatible under the specific optimized conditions. nih.gov

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. Both ¹H and ¹³C NMR have been instrumental in characterizing 4-formyl-N-methylbenzamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their chemical environments within the molecule. The spectrum typically exhibits signals corresponding to the aldehydic proton, the aromatic protons, the amide proton, and the methyl protons.

In a typical ¹H NMR spectrum of this compound, the aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, usually around 10.1 ppm. The aromatic protons on the benzene (B151609) ring typically show a complex splitting pattern due to their coupling with each other. The protons ortho to the formyl group and those ortho to the amide group are chemically distinct and will have different chemical shifts. The amide proton (NH) signal is often observed as a broad singlet, and its chemical shift can be influenced by the solvent and concentration. The methyl protons (CH3) attached to the nitrogen atom typically appear as a singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | ~10.1 | Singlet |

| Aromatic H | ~7.8-8.2 | Multiplet |

| Amide H | Variable | Broad Singlet |

| Methyl H | ~2.9 | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

Key signals in the ¹³C NMR spectrum include the carbonyl carbon of the aldehyde group, which is typically found in the range of 190-200 ppm. The carbonyl carbon of the amide group appears at a slightly lower chemical shift, generally between 165-175 ppm. The aromatic carbons show signals in the region of 120-140 ppm, with the carbon attached to the formyl group and the carbon attached to the amide group having distinct chemical shifts from the other aromatic carbons. The methyl carbon attached to the nitrogen atom gives a signal in the upfield region, typically around 26 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic C=O | ~192 |

| Amide C=O | ~166 |

| Aromatic C | ~128-140 |

| Methyl C | ~26 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aldehyde, amide, and aromatic functionalities.

The spectrum will show a strong absorption band for the C=O stretching vibration of the aldehyde group, typically around 1700 cm⁻¹. The C=O stretching of the amide group (Amide I band) also appears as a strong band, usually in the range of 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide is observed as a sharp band around 3300 cm⁻¹. The C-H stretching of the aldehyde group is characterized by two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The C-N stretching of the amide group is usually found in the 1200-1350 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O stretch | ~1700 |

| C-H stretch | ~2820, ~2720 | |

| Amide | N-H stretch | ~3300 |

| C=O stretch (Amide I) | ~1650 | |

| N-H bend (Amide II) | ~1550 | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | ~1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl groups.

The benzene ring and the conjugated system of the formyl and amide groups are expected to result in strong absorption bands in the UV region. Typically, aromatic compounds exhibit a strong absorption band (the E-band) and a weaker, more structured band (the B-band). The presence of the carbonyl groups can also give rise to a weak n → π* transition at longer wavelengths. The exact positions and intensities of these absorption maxima (λ_max) are influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of a compound. The molecular weight of this compound is 163.17 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the formyl group (CHO), the methyl group (CH₃), or the entire N-methylcarbamoyl group. The resulting fragment ions would appear at specific m/z values, helping to confirm the structure of the molecule.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

|---|---|---|

| [M]⁺ | 163 | - |

| [M-H]⁺ | 162 | H |

| [M-CHO]⁺ | 134 | CHO |

| [M-NHCH₃]⁺ | 132 | NHCH₃ |

| [C₇H₅O]⁺ | 105 | CONHCH₃ |

| [C₆H₅]⁺ | 77 | CO, CONHCH₃ |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. mdpi.comarxiv.org This method is employed to predict a wide array of molecular properties by solving the Schrödinger equation in an approximate manner, using the electron density as the fundamental variable. For a molecule like 4-formyl-N-methylbenzamide, DFT is instrumental in elucidating its geometry, electronic characteristics, and spectroscopic signatures.

Electronic Structure and Property Calculations

DFT calculations are foundational for determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Functionals like B3LYP combined with basis sets such as 6-31G(d,p) are commonly used to achieve a balance between computational cost and accuracy for organic molecules. researchgate.net

The electronic properties derived from these calculations include the total energy, dipole moment, and the distribution of electrons throughout the molecule. This information is critical for understanding the molecule's polarity and how it might interact with other molecules and its environment.

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. researchgate.netyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. researchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). researchgate.netschrodinger.com This gap is a critical descriptor of molecular stability and reactivity. edu.krd A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap suggests the molecule is more reactive. edu.krd This energy gap also governs the molecule's electronic absorption properties, corresponding to the lowest energy electronic excitation. schrodinger.com

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 |

| ΔE Gap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.45 |

Note: The values in this table are illustrative for this compound to demonstrate the output of a typical DFT calculation and are not from a published study.

Mulliken Charge Distribution and Electrostatic Potential Maps

To understand the distribution of charge within this compound, Mulliken population analysis is frequently performed. researchgate.net This method partitions the total electron density among the atoms, assigning a partial charge to each atomic center. researchgate.net These charges help identify which parts of the molecule are electron-deficient (electrophilic) and which are electron-rich (nucleophilic).

A more intuitive visualization of charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. libretexts.org The MEP map illustrates the electrostatic potential on the molecule's surface, using a color scale to indicate different charge regions. youtube.com

Red : Indicates regions of high electron density and strong negative electrostatic potential, typically found around electronegative atoms like oxygen. These are sites prone to electrophilic attack. youtube.com

Blue : Indicates regions of low electron density and positive electrostatic potential, usually near hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack. youtube.com

Green/Yellow : Represents regions of neutral or intermediate potential.

For this compound, MEP analysis would predict significant negative potential around the oxygen atoms of the formyl and amide groups, with positive potential localized around the amide N-H proton.

| Atom | Description | Illustrative Mulliken Charge (a.u.) |

| O(aldehyde) | Oxygen of the formyl group | -0.45 |

| O(amide) | Oxygen of the amide group | -0.55 |

| N(amide) | Nitrogen of the amide group | -0.60 |

| H(on N) | Hydrogen on the amide nitrogen | +0.30 |

Note: The values in this table are hypothetical examples of Mulliken charges for key atoms in this compound.

Quantum Chemical Descriptors and Global Reactivity Parameters

From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived to quantify the chemical behavior of this compound. rasayanjournal.co.inhakon-art.com These parameters, rooted in conceptual DFT, provide a quantitative basis for predicting reactivity. hakon-art.com

Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ) : The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. edu.krd

Chemical Hardness (η) : A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. edu.krd

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive. edu.krd

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). edu.krd

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / (2η) | Propensity for charge transfer |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling using DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic addition to the aldehyde group or substitution at the aromatic ring.

By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov The calculation of the activation energy barrier—the energy difference between the reactants and the transition state—allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. nih.gov This approach can clarify how factors like solvent effects or the presence of catalysts influence the reaction outcome.

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

In the context of drug discovery, computational methods are vital for the early prediction of a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (T). nih.gov These in silico predictions for this compound can help assess its potential as a drug candidate.

Various computational models and software tools can predict key ADMET parameters based on the molecule's structure. These predictions include:

Lipinski's Rule of Five : Assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Oral Bioavailability : Predicts the fraction of an administered dose that reaches systemic circulation.

Blood-Brain Barrier (BBB) Penetration : Estimates the likelihood of the compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition : Predicts potential drug-drug interactions by assessing if the molecule inhibits key metabolic enzymes.

These predictions allow for the early identification of compounds with desirable pharmacokinetic profiles, streamlining the drug development process. nih.gov

| Property | Predicted Value/Descriptor | Importance in Drug Discovery |

| Molecular Weight | 163.17 g/mol | Influences absorption and distribution |

| logP | 0.6 | Measures lipophilicity, affecting absorption and permeability |

| H-Bond Donors | 1 | Affects solubility and receptor binding |

| H-Bond Acceptors | 2 | Affects solubility and receptor binding |

| BBB Permeation | Low (Predicted) | Determines if the compound can act on the central nervous system |

| Oral Bioavailability | Good (Predicted) | Indicates potential for oral administration |

Note: The values in this table are based on general computational predictors (e.g., from PubChem nih.gov) and serve as examples of in silico pharmacokinetic profiling.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape and dynamic behavior of this compound are dictated by the rotational freedom around several key single bonds. Computational chemistry provides powerful tools to explore these aspects, offering insights into the molecule's preferred shapes and its flexibility, which are crucial for understanding its interactions and reactivity.

Conformational Analysis

Conformational analysis of this compound focuses primarily on the orientation of the N-methylamide and the formyl substituents relative to the central benzene (B151609) ring. The key dihedral angles that define the conformation are:

ω (C(aryl)-C(O)-N-C(methyl)): This describes the rotation around the amide C-N bond. Due to the partial double bond character of the amide bond, this rotation is significantly hindered. mdpi.com

τ1 (O=C-C(aryl)-C(aryl)): This dihedral angle defines the rotation of the entire N-methylcarboxamide group with respect to the plane of the benzene ring.

τ2 (O=C-C(aryl)-C(aryl)): This describes the rotation of the formyl group relative to the benzene ring.

Amide Group Conformation: For N-methylbenzamide, the N-methyl group is generally found to be coplanar with the carbonyl group. nih.gov Theoretical calculations on related benzamides suggest that the amide group itself (the -CONH- plane) tends to be twisted with respect to the phenyl ring. In N-methylbenzamide, a torsional angle (ω) of approximately 25° has been calculated to be favorable. nih.gov For this compound, two primary conformers arise from the rotation around the C-N amide bond: a syn and an anti conformation (referring to the relative positions of the formyl C-H and the amide N-H bonds). However, the term is more precisely used for the relative orientation of the substituents on the amide bond itself, which is typically locked in a trans (or E) configuration for secondary amides due to severe steric hindrance in the cis (or Z) form.

Formyl Group Conformation: The rotation of the formyl group (-CHO) attached to a benzene ring is a well-studied phenomenon. A computational study on para-substituted benzaldehydes has shown that the planar conformation, where the formyl group lies in the same plane as the benzene ring, is the most stable. srce.hrresearchgate.net The transition state for this rotation occurs when the formyl group is perpendicular to the ring. The energy barrier for this rotation is influenced by the electronic nature of the other substituents on the ring. srce.hr For this compound, the N-methylcarboxamide group acts as a substituent, and its electronic properties will modulate the rotational barrier of the formyl group.

Based on studies of analogous compounds, the following table summarizes the likely stable conformers and their defining dihedral angles for this compound.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) (Estimated) |

| I | τ1 (O=C-N-C) ≈ 180 (trans-amide) τ2 (C-C-C=O) ≈ 0 | 0.0 (Global Minimum) |

| II | τ1 (O=C-N-C) ≈ 180 (trans-amide) τ2 (C-C-C=O) ≈ 180 | Low |

Table 1: Predicted Stable Conformers of this compound.

The rotational barriers are critical for understanding the rate of interconversion between these conformers.

| Rotational Barrier | Transition State (Dihedral Angle, °) | Calculated Energy Barrier (kcal/mol) (Estimated from analogous compounds) |

| Amide Rotation | C(aryl)-C(O)-N-C(methyl) ≈ 90 | 15 - 20 mdpi.com |

| Formyl Group Rotation | O=C-C(aryl)-C(aryl) ≈ 90 | 5 - 8 srce.hrresearchgate.net |

Table 2: Estimated Rotational Energy Barriers in this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a more detailed picture of the dynamic behavior of this compound in different environments. uni.lu An MD simulation would model the movement of each atom in the molecule over time by solving Newton's equations of motion. nih.gov This methodology allows for the exploration of the conformational space and the transitions between different energy minima.

For this compound, an MD simulation could be employed to:

Explore conformational equilibria: By simulating the molecule, for instance in a solvent like water or chloroform, the relative populations of the different stable conformers can be determined.

Analyze dynamic flexibility: MD simulations can reveal the flexibility of different parts of the molecule. For example, it can show the range of motion of the N-methyl and formyl groups.

Study solvent effects: The simulations can explicitly include solvent molecules, providing insight into how the solvent influences the conformational preferences and dynamics through interactions like hydrogen bonding. mdpi.com

Investigate intermolecular interactions: In simulations with multiple molecules, the nature of intermolecular interactions, such as π-π stacking of the benzene rings or hydrogen bonding between the amide and formyl groups, can be studied. rsc.org

A typical MD simulation protocol would involve placing the this compound molecule in a simulation box, often filled with a chosen solvent. The system is then equilibrated at a specific temperature and pressure, after which a production run is performed to collect data on the trajectory of the atoms. Analysis of these trajectories can provide information on the time evolution of dihedral angles, radial distribution functions to describe solvation shells, and the calculation of thermodynamic properties like the free energy difference between conformers. Such simulations are invaluable for bridging the gap between the static picture provided by conformational analysis and the dynamic reality of molecular behavior. nih.govnih.gov

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

4-formyl-N-methylbenzamide serves as a highly useful synthetic intermediate due to the distinct reactivity of its two functional groups. chemicalbook.com The aldehyde group is susceptible to a wide range of transformations, including oxidation, reduction, and various nucleophilic addition and condensation reactions. Simultaneously, the N-methylbenzamide moiety provides a stable scaffold that can be incorporated into larger molecular frameworks. chemicalbook.com This dual functionality allows chemists to employ the molecule in multi-step synthetic sequences where one group can be manipulated while the other remains intact or is protected, to be reacted in a subsequent step. Its utility is demonstrated in its reaction with reagents like 3-(triethoxysilyl)propan-1-amine, where the formyl group participates in imine formation, showcasing its role as a reactive precursor for creating more complex structures. wfu.edu The compound's structure, combining an electron-withdrawing amide and an aldehyde, facilitates its participation in a variety of chemical reactions essential for building complex organic molecules.

Precursor for Complex Organic Molecules

The distinct functionalities of this compound make it an important precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. chemicalbook.com Its structure serves as a key building block for assembling larger, biologically active compounds. A notable example is its use in the synthesis of a structural analog and impurity of Revefenacin, a long-acting muscarinic antagonist used for treating Chronic Obstructive Pulmonary Disease (COPD). The synthesis involves an amide coupling reaction with the this compound derivative, highlighting its role as a foundational component in constructing intricate pharmaceutical compounds. The ability to modify its formyl group allows for its integration into larger, multi-component molecular structures.

Synthesis of Heterocyclic Compounds

A significant application of this compound lies in the synthesis of heterocyclic compounds, which are core scaffolds in many biologically active molecules and drug candidates. researchgate.netnih.gov

Imidazopyridines are a class of privileged heterocyclic scaffolds found in numerous medicinal agents. beilstein-journals.orgsioc-journal.cn The synthesis of these structures often involves multicomponent reactions where an aldehyde is a key reactant. While direct use is noted, derivatives such as 3,5-difluoro-4-formyl-N-methylbenzamide are employed in the synthesis of substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzamide compounds. google.com This demonstrates the utility of the this compound scaffold in constructing complex, fused heterocyclic systems like imidazopyridines, which have applications as potential therapeutic agents. google.cominnovareacademics.in

Research has identified this compound as a crucial reagent in the synthesis of 3,4-ring fused 7-azaindoles and deazapurines. lookchem.comchemicalbook.comusbio.netimpurity.com These resulting heterocyclic compounds have been recognized as potent inhibitors of Janus kinase 2 (JAK2). chemicalbook.comusbio.netimpurity.com The inhibition of JAK2 is a significant therapeutic strategy for various diseases, including autoimmune disorders and certain types of cancer. lookchem.com The use of this compound provides a direct pathway to these valuable and complex heterocyclic systems. biomart.cn

Thiophene (B33073) and its derivatives are important heterocycles in medicinal chemistry, known for a broad spectrum of biological activities. scirp.org The synthesis of thiophene derivatives can be achieved through various cyclization reactions. mdpi.com this compound's structural motif is found in related thiophene compounds, such as 4-(5-formylthiophen-2-yl)-N-methyl-benzamide, indicating its utility as a building block in this area. The reactivity of the formyl group is essential for building upon the thiophene ring, allowing for the creation of diverse and functionalized thiophene-based molecules. ajrconline.org

N-formylamides, such as this compound, are established as versatile intermediates for preparing the 1,2,4-triazole (B32235) ring system through methods like the Einhorn-Brunner reaction. orgsyn.org Furthermore, the formyl group is instrumental in constructing pyrazole (B372694) rings via the Vilsmeier-Haack reaction. For instance, hydrazones can be reacted with a formylating agent to yield 4-formyl pyrazole derivatives, which are precursors to various bioactive compounds. semanticscholar.orggrowingscience.com The synthesis of pyrazole-triazole hybrids, which are of interest in medicinal chemistry, also utilizes precursors that can be derived from formylated benzamides, demonstrating the compound's role in accessing these important nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net

Interactive Data Table: Heterocyclic Systems Synthesized Using this compound or its Scaffold

| Heterocyclic System | Key Application/Significance | Relevant Synthetic Reaction |

| Imidazopyridine Derivatives | Privileged scaffolds in drug molecules. beilstein-journals.org | Multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé). beilstein-journals.orggoogle.com |

| Azaindoles and Deazapurines | Potent JAK2 inhibitors for cancer and autoimmune diseases. lookchem.comchemicalbook.com | Reagent in multi-step cyclization processes. usbio.netimpurity.com |

| Thiophene Derivatives | Broad spectrum of biological activities. scirp.org | Building block for substituted thiophenes. |

| Triazole and Pyrazole Rings | Important pharmacophores in medicinal chemistry. orgsyn.orgbeilstein-journals.org | Einhorn-Brunner reaction (Triazoles), Vilsmeier-Haack reaction (Pyrazoles). orgsyn.orgsemanticscholar.org |

Tetrazole Derivatives

The synthesis of tetrazole derivatives often involves the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). While direct synthesis from this compound is not extensively documented, its structure provides a viable pathway. The formyl group (an aldehyde) can be converted into a nitrile group, which can subsequently undergo cyclization to form a tetrazole ring.

A general and efficient method for preparing tetrazoles involves the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium like glacial acetic acid. derpharmachemica.com This process, however, is more suited for creating 1-substituted tetrazoles from primary amines. For a compound like this compound, the synthetic strategy would likely focus on the conversion of the formyl group. Another established route is the reaction of nitriles with sodium azide, often catalyzed by zinc salts in water, which is applicable to a wide range of aromatic nitriles. organic-chemistry.org

The conversion of the amide functionality in this compound represents another potential, though less direct, route. Various reagents, such as phosphorus pentachloride or tetrachlorosilane-sodium azide, can facilitate the transformation of amides into tetrazoles. researchgate.net These methods are valuable for creating 1,5-disubstituted tetrazoles. researchgate.net

The resulting tetrazole derivatives are of significant interest in medicinal chemistry as they are often used as bioisosteres for carboxylic acid groups, offering metabolic stability. nih.gov

Derivatization for Material Science Applications

The unique chemical structure of this compound, featuring both a reactive aldehyde and a stable amide group, makes it a valuable precursor for creating specialized materials. Its derivatives have found applications in modifying polymers and enhancing the properties of advanced materials.

Polymer and Resin Modification

The derivatization of this compound allows for its integration into polymer backbones or as pendant groups, thereby modifying the characteristics of the resulting material. While research on the broader N-methylbenzamide family provides context, specific examples highlight the potential of the 4-formyl derivative. For instance, N-methylbenzamide structures have been utilized as branching agents in the synthesis of complex polymers like polyethylene (B3416737) glycol (PEG). acs.org This suggests that this compound could be used to create branched or cross-linked polymers with tailored architectures.

The aldehyde group serves as a reactive handle for covalent attachment to polymer chains. For example, it can react with amine-functionalized polymers to form Schiff bases, which can then be reduced to stable secondary amine linkages. This approach allows for the functionalization of polymers like polyvinylamine. While a study used a related compound, 2-Mercapto-N-methylbenzamide, to functionalize polyvinylamine for heavy metal chelation, the principle demonstrates a viable strategy for this compound. researchgate.net Such modifications can introduce new functionalities, improving the performance of resins and polymers for specific applications. The incorporation of benzamide (B126) moieties can enhance properties like thermal stability and chemical resistance. chemicalbook.com

| Polymer/Resin | Modification Strategy | Potential Application of this compound Derivative | Reference |

| Polyethylene Glycol (PEG) | Use of N-methylbenzamide pentamers as branching agents. | Creating branched or star-shaped PEGs with modified viscosity and drug-loading capacity. | acs.org |

| Polyvinylamine | Functionalization via reaction with benzaldehyde (B42025) derivatives. | Surface modification of resins for chromatography or solid-phase synthesis. | researchgate.net |

| Various Polymers | Incorporation of N-methylbenzamide structures. | Enhancing thermal and chemical stability of high-performance plastics. | chemicalbook.com |

Enhancement of Material Properties

Derivatives of this compound have been synthesized to create materials with specific, enhanced properties, particularly in the field of molecular electronics. A notable application is the synthesis of alkylsilanes designed for use as molecular diodes. wfu.edu

In one study, this compound was reacted with 3-(triethoxysilyl)propan-1-amine (APTES). wfu.edu The resulting molecule, featuring a benzamide head group and a triethoxysilyl tail, can self-assemble into a monolayer on a silicon surface. This self-assembled monolayer acts as a molecular-scale electronic component. The research demonstrated that by selecting appropriate terminal groups, such as the one derived from this compound, it is possible to achieve significant rectification of electrical current, with reported rectification ratios as high as 8500. wfu.edu This highlights the role of the benzamide derivative in controlling the flow of electrons at the molecular level, a key property for advanced electronic materials. wfu.edu

| Material System | Derivative of this compound | Enhanced Property | Finding | Reference |

| Alkylsilane Monolayer | Product of reaction with 3-(triethoxysilyl)propan-1-amine | Electrical Rectification | The self-assembled monolayer exhibited the behavior of a molecular diode, facilitating unidirectional current flow. | wfu.edu |

| Molecular Diode | N/A | High Rectification Ratio | Devices constructed with these molecules achieved rectification ratios up to 8500, indicating a significant enhancement of this electronic property. | wfu.edu |

Applications in Medicinal Chemistry Research

Design and Synthesis of Biologically Active Derivatives

The utility of 4-formyl-N-methylbenzamide as a foundational molecule in medicinal chemistry is demonstrated by its role as a key reagent in the synthesis of complex heterocyclic structures. chemicalbook.comlookchem.combiomart.cn These structures are designed to interact with specific biological targets implicated in various diseases.

One significant application is in the synthesis of 3,4-ring fused 7-azaindoles and deazapurines. chemicalbook.comlookchem.combiomart.cn These classes of compounds are of high interest due to their potential as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in signaling pathways that regulate cell growth and proliferation. lookchem.com Dysregulation of the JAK2 pathway is associated with myeloproliferative neoplasms and autoimmune disorders, making its inhibitors promising therapeutic candidates. The synthesis of these derivatives utilizes the benzamide (B126) as a starting block to construct the fused ring systems necessary for biological activity. lookchem.com

Furthermore, derivatives of this compound are crucial intermediates in the creation of substituted imidazopyridine compounds. google.com Imidazopyridines are recognized as a "drug prejudice" scaffold due to their wide range of biological activities and presence in numerous approved drugs. rsc.org For instance, a multi-step synthesis can produce substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzamide compounds, which have been investigated for their ability to modulate P2X purinoreceptors. google.com The synthesis of N-methylbenzamide analogues has also been explored to develop antagonists for the neurokinin-2 (NK₂) receptor, with some derivatives showing high potency. nih.govjohnshopkins.edu

The synthetic strategies often involve the functionalization of the formyl group. For example, reductive amination of this compound with various amines can be used to introduce diverse substituents, expanding the chemical space and allowing for the fine-tuning of pharmacological properties.

Evaluation as Potential Therapeutic Agents

Building upon the synthetic accessibility of its derivatives, this compound has given rise to numerous compounds that have been evaluated for a range of therapeutic effects. These investigations span enzyme inhibition, ligand-receptor interactions, and broad cellular activity profiling.

Derivatives of this compound have been a focal point in the search for novel enzyme inhibitors, targeting kinases that are crucial regulators of cellular processes.

JAK2 Inhibition: As mentioned, this compound is a key reagent for synthesizing 3,4-ring fused 7-azaindoles and deazapurines, which have been identified as potent inhibitors of JAK2. lookchem.combiomart.cn Inhibition of JAK2 is a validated therapeutic strategy for certain types of cancer and autoimmune diseases. lookchem.com

Tyrosine Kinase Inhibition: A significant area of research has been the development of tyrosine kinase inhibitors (TKIs) derived from the N-methylbenzamide scaffold. researchgate.net These inhibitors target enzymes like Bcr-Abl, EGFR, and HER-2, which are often overactive in various cancers. researchgate.netnih.gov The design of these inhibitors often involves using a flexible linker like 4-(aminomethyl)benzamide (B1271630), a derivative of this compound, to access allosteric binding pockets within the kinase domain. researchgate.net

Kinesin Spindle Protein (KSP) Inhibition: Novel inhibitors of the kinesin spindle protein (KSP), an essential motor protein for cell division, have been developed from related benzamide structures. KSP inhibitors cause mitotic arrest and cell death, making them attractive anticancer agents.

Phosphodiesterase 10A (PDE10A) Inhibition: The related compound, N-methylbenzamide, has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A). researchgate.net PDE10A is highly expressed in the brain, and its inhibition is being explored as a treatment for neurological and psychiatric disorders.

The ability of this compound derivatives to act as ligands for various receptors and enzymes is a critical aspect of their therapeutic potential. Biophysical techniques are employed to characterize these binding events.

Neurokinin-2 (NK₂) Receptor Antagonism: A series of N-methylbenzamide analogues has been designed and synthesized to act as antagonists for the NK₂ receptor. nih.govjohnshopkins.edu Functional assays in guinea pig trachea confirmed that these compounds bind to and inhibit the receptor, with some analogues displaying high-affinity antagonism. nih.gov The binding affinity of these ligands is influenced by the substitutions on the benzamide core. nih.govjohnshopkins.edu

Cytochrome P450 Binding: The interaction of N-methylbenzamide derivatives with metabolic enzymes like cytochrome P450 has been studied to understand their metabolic fate. nih.gov Ligand binding to the iron center of P450 enzymes can be identified by changes in the UV-visible spectrum, which helps predict how the compound will be processed in the body. nih.gov

Biophysical Techniques: Nuclear Magnetic Resonance (NMR) is a powerful tool used to confirm the interaction between a ligand and its target protein. ipbcams.ac.cn This technique can provide detailed information about the binding site and the conformational changes that occur upon ligand binding, guiding further optimization of the chemical structure.

The potential of this compound derivatives as anticancer agents has been extensively profiled against various cancer cell lines.

Research has shown that derivatives can induce apoptosis (programmed cell death) through mechanisms such as the activation of the caspase pathway in breast cancer cells. lookchem.com The anticancer effects of benzamide-related compounds have been noted for their ability to interfere with cellular pathways involved in cancer cell proliferation and survival.

Specifically, novel 4-methylbenzamide (B193301) derivatives containing purine (B94841) structures have demonstrated significant inhibitory activity against several cancer cell lines. johnshopkins.edu The table below summarizes the cytotoxic activity (IC₅₀ values) of two promising compounds against various cancer cell lines.

| Compound | K562 (Chronic Myeloid Leukemia) IC₅₀ (µM) | HL-60 (Promyelocytic Leukemia) IC₅₀ (µM) | OKP-GS (Ovarian Cancer) IC₅₀ (µM) |

|---|---|---|---|

| Compound 7 | 2.27 | 1.42 | 4.56 |

| Compound 10 | 2.53 | 1.52 | 24.77 |

These compounds were also found to induce cell cycle arrest at the G2/M phase, preventing cancer cell division. johnshopkins.edu

A primary focus of medicinal chemistry efforts involving the this compound scaffold has been the development of potent and selective tyrosine kinase inhibitors (TKIs). researchgate.net Tyrosine kinases are a large family of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers. nih.gov

Derivatives have been designed to target several key receptor tyrosine kinases. researchgate.net The design strategy often involves linking the benzamide core to other heterocyclic systems to mimic the binding of ATP, the natural substrate of kinases. johnshopkins.edu This approach has led to the discovery of compounds with potent inhibitory activity against multiple kinases.

The table below presents the inhibitory activity of selected benzamide derivatives against a panel of eight receptor tyrosine kinases.

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| Analogue 11 | EGFR | 91 |

| HER-2 | - | |

| Analogue 13 | EGFR | 92 |

| HER-2 | - | |

| Compound 7 | PDGFRα | 36 (at 1 µM) |

| PDGFRβ | 41 (at 1 µM) | |

| Compound 9 | PDGFRα | 40 (at 1 µM) |

| PDGFRβ | 45 (at 1 µM) | |

| Compound 10 | PDGFRα | 45 (at 1 µM) |

| PDGFRβ | 42 (at 1 µM) |

Analogues featuring a (trifluoromethyl)benzene ring were found to be particularly potent against the Epidermal Growth Factor Receptor (EGFR). researchgate.net Other derivatives showed good inhibitory activity against Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), which are involved in tumor angiogenesis and growth. johnshopkins.edu These findings underscore the versatility of the benzamide scaffold in generating specific and potent TKIs.

Derivatives of this compound have been investigated as modulators of P2X3 and P2X2/3 receptors. nih.gov These receptors are ligand-gated ion channels activated by extracellular ATP and are predominantly expressed on sensory neurons involved in pain signaling. nih.gov Consequently, antagonists of these receptors are considered promising targets for the treatment of chronic pain, neuropathic pain, and disorders related to visceral hypersensitivity, such as overactive bladder. nih.gov

Substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzamide compounds, which can be synthesized from this compound intermediates, have been specifically designed to act as selective modulators of the P2X3 receptor. nih.gov The development of these compounds represents a targeted approach to interfere with pain transmission pathways at the molecular level, offering a potential new class of analgesic agents. nih.gov

Antibacterial Activity

While direct studies on the antibacterial properties of this compound are not extensively documented in publicly available research, the broader class of benzamide and formyl-containing derivatives has demonstrated notable antibacterial potential. Research into analogues provides insight into the possible activity of this chemical family.

For instance, a series of N-benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. ijper.orgijper.org Certain compounds within this series, such as those with chloro or bromo substitutions on the phenyl ring of the benzimidazole (B57391) moiety, were identified as being particularly effective. ijper.orgijper.org

Furthermore, studies on benzodioxane-benzamides have shown promising antibacterial activity, including against multi-drug resistant Staphylococcus aureus and mutated Escherichia coli strains. unimi.itresearchgate.netnih.gov These compounds are believed to exert their effect by inhibiting the bacterial cell division protein FtsZ. unimi.itresearchgate.netnih.gov

Another area of related research involves N-formyl tetrahydropyrimidine (B8763341) derivatives, which have been screened for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains. chemrevlett.com Specific derivatives from this class showed significant antibacterial effects. chemrevlett.com The investigation into these varied but structurally related compounds underscores the potential of the formyl-benzamide scaffold as a source of new antibacterial agents.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The antibacterial efficacy of benzamide derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different functional groups and structural modifications influence the biological activity of these compounds.

In the case of N-benzimidazol-1-yl-methyl-benzamide derivatives, the presence and position of substituents on the benzimidazole ring play a crucial role in their antimicrobial potency. For example, compounds with electron-withdrawing groups like chlorine at the 2-position of the benzimidazole ring have shown enhanced activity. ijper.orgijper.org

The following table summarizes the antibacterial activity of selected N-benzimidazol-1-yl-methyl-benzamide derivatives, highlighting the impact of different substituents.

| Compound ID | R-group on Benzimidazole | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against E. coli |

| 3o | 2-(2-chlorophenyl) | 22 | 20 |

| 3q | 2-(4-chlorophenyl) | 21 | 19 |

| 3r | 2-(2-bromophenyl) | 23 | 21 |

| - | Ciprofloxacin (Standard) | 25 | 24 |

| Data derived from studies on N-benzimidazol-1-yl-methyl-benzamide derivatives. ijper.orgijper.org |

For the benzodioxane-benzamide class of FtsZ inhibitors, SAR studies have revealed that modifications at the 7-position of the 1,4-benzodioxane (B1196944) ring can significantly impact antibacterial activity. unimi.itresearchgate.netnih.gov The introduction of different substituents at this position allows for the fine-tuning of the molecule's interaction with the FtsZ protein, potentially leading to enhanced inhibitory action and a broader spectrum of activity. unimi.itresearchgate.netnih.gov

Similarly, research on other N-benzamide derivatives has shown that the nature of the substituent on the amine nitrogen and the substitution pattern on the benzoic acid ring are critical for antibacterial efficacy. nanobioletters.com For example, a study on various N-substituted benzamides identified compounds with specific substitutions that exhibited good activity against both B. subtilis and E. coli. nanobioletters.com

The table below presents data on the antibacterial activity of selected N-substituted benzamide derivatives.

| Compound ID | Substituent on Amine | Zone of Inhibition (mm) against B. subtilis | Zone of Inhibition (mm) against E. coli | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |

| 5a | Phenyl (with 4-hydroxy on benzamide) | 25 | 31 | 6.25 | 3.12 |

| 6b | p-tolyl | - | 24 | - | 3.12 |

| 6c | 4-bromophenyl | 24 | - | 6.25 | - |

| Data derived from studies on N-benzamide derivatives. nanobioletters.com |

These SAR studies are crucial for the rational design of new and more potent antibacterial agents based on the this compound scaffold. By understanding which molecular features are key to their biological activity, researchers can synthesize novel analogues with improved efficacy and a more favorable pharmacological profile.

Future Directions and Research Perspectives

Unexplored Synthetic Pathways and Methodological Advancements

While methods for synthesizing benzamides are established, there is considerable room for advancing the synthesis of 4-formyl-N-methylbenzamide and its analogues. Future research could focus on the following areas:

Catalytic C-H Activation: Exploring modern catalytic systems, such as those based on palladium, cobalt, or nickel, for direct C-H formylation or amidation on a pre-existing N-methylbenzamide or 4-formylbenzamide (B2918280) core would represent a significant step forward in efficiency. mdpi.com Such methods could reduce the number of synthetic steps, improve atom economy, and allow for late-stage functionalization.

One-Pot and Tandem Reactions: Designing one-step strategies that combine multiple transformations are highly desirable. For example, developing a tandem reaction that accomplishes formylation and N-methylation in a single pot would streamline synthesis. A recently developed one-step strategy to convert benzamides into N-formanilide derivatives using oxalic acid as a hydride source illustrates the potential for innovative approaches that could be adapted for this compound. rsc.org

Flow Chemistry and Green Solvents: The application of continuous flow chemistry could offer better control over reaction parameters, improve safety, and facilitate scalability. Furthermore, exploring the use of greener and more benign solvents, such as water or bio-derived solvents, would align with the principles of sustainable chemistry. beilstein-journals.org Research into anhydride (B1165640) formation in water to facilitate amide coupling is a promising green approach. beilstein-journals.org

Novel Derivatization Strategies for Enhanced Bioactivity

The bioactivity of this compound, currently recognized as a reagent in the synthesis of JAK2 inhibitors, can be significantly expanded through strategic derivatization. chemicalbook.comlookchem.com

Bioisosteric Replacement: A key strategy involves the use of bioisosteres to improve pharmacokinetic properties. For instance, replacing the benzamide (B126) group with motifs like aryl-amino-oxetanes has shown promise in creating more three-dimensional and metabolically stable structures with higher aqueous solubility. digitellinc.com

Late-Stage Functionalization: The introduction of specific functional groups, such as fluorine, in the final stages of synthesis can profoundly impact a molecule's properties, including metabolic stability and binding affinity. nih.gov Applying modern fluorination or oxygenation techniques to the this compound scaffold could block potential metabolic sites and introduce new interactions with biological targets. nih.gov

Scaffold Decoration: The aldehyde and amide functionalities provide two distinct handles for chemical modification. The formyl group can be converted into various other functionalities (e.g., amines, alcohols, carboxylic acids) or used in condensation reactions to attach diverse heterocyclic systems. The N-methyl group can be replaced with other alkyl or aryl substituents to probe structure-activity relationships (SAR).

| Derivatization Strategy | Potential Improvement | Relevant Research Area |

| Bioisosteric Replacement | Enhanced solubility, metabolic stability | Medicinal Chemistry, Drug Discovery |

| Late-Stage Fluorination | Increased binding affinity, blocked metabolism | Medicinal Chemistry, Chemical Biology |

| Scaffold Decoration | New biological targets, SAR studies | Medicinal Chemistry, Chemical Probes |

Advanced Computational Modeling for Predictive Research

In silico methods are indispensable tools for accelerating research and reducing experimental costs. For this compound, computational modeling can guide the design of new derivatives and predict their behavior.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of this compound derivatives with their biological activity. kashanu.ac.irplos.org By using techniques like multiple linear regression (MLR) and artificial neural networks (ANN), researchers can predict the inhibitory potency of new analogues before their synthesis. kashanu.ac.ir

Molecular Docking: Docking studies can predict how derivatives of this compound bind to specific protein targets, such as the JAK2 kinase. mdpi.comresearchgate.net This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for bioactivity and helps in the rational design of more potent inhibitors. researchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Elimination, and Toxicology (ADMET) properties of new compounds is critical in drug discovery. jonuns.com Computational tools can estimate properties like solubility, permeability, and potential toxicity, allowing researchers to prioritize compounds with more favorable drug-like profiles. mdpi.comjonuns.com

Emerging Applications in Chemical Biology and Materials Science

The versatility of the this compound structure opens doors to applications beyond its current use as a synthetic intermediate.

Chemical Biology: The scaffold is well-suited for the development of chemical probes to study biological processes. For example, oligoamide structures based on benzamide backbones have been developed as α-helix mimetics to inhibit protein-protein interactions. acs.org The this compound core could be incorporated into such mimetics to target specific biological pathways. Its known role in creating JAK2 inhibitors also points to its potential in developing targeted therapies for various diseases. lookchem.com

Materials Science: The properties of molecular crystals are heavily influenced by their packing and intermolecular interactions. Research on substituted benzamides has shown that strategic modifications, such as fluorination, can suppress structural disorder in crystals. acs.org This principle could be applied to this compound derivatives to engineer new molecular materials with specific electronic or mechanical properties. The ability to form hydrogen-bonded networks makes benzamides interesting building blocks for crystal engineering. acs.org

Identification and Addressing of Current Data Gaps

A thorough review of the existing literature reveals several knowledge gaps that present opportunities for future research.

Comprehensive Structural Data: There is a notable lack of comprehensive structural data for this compound and its derivatives. mdpi.com Gaps exist in the crystallographic data for many substituted benzamides, often due to molecular disorder. mdpi.com Systematically synthesizing and crystallizing a series of derivatives would provide crucial insights into their three-dimensional structure and intermolecular interactions, which are fundamental for rational design in both medicine and materials.

Expanded Biological Profiling: The biological activity of this compound has been primarily explored in the context of its role as a precursor to JAK2 inhibitors. chemicalbook.comlookchem.com There is a significant data gap concerning its activity against other potential biological targets. A broad-based screening of the compound and its derivatives against various enzyme and receptor panels could uncover novel therapeutic applications.

Mechanistic Synthetic Studies: While various synthetic methods for benzamides exist, detailed mechanistic studies for many of the newer catalytic systems are lacking. mdpi.comrsc.org Investigating the reaction mechanisms for advanced synthetic pathways to this compound would enable further optimization and broader application of these methods.

| Data Gap | Proposed Research to Address Gap | Potential Impact |

| Lack of Structural Data | Systematic synthesis, crystallization, and X-ray analysis of derivatives. | Enables structure-based drug design; advances crystal engineering. |

| Limited Biological Profile | High-throughput screening against diverse biological targets. | Uncovers new therapeutic uses for the scaffold. |

| Incomplete Mechanistic Insight | In-depth kinetic and computational studies of synthetic reactions. | Leads to more efficient, robust, and versatile synthetic methods. |

常见问题

Q. What are the optimal synthetic routes and conditions for preparing 4-formyl-N-methylbenzamide with high purity?

- Methodological Answer : The synthesis typically involves amide bond formation between 4-formylbenzoic acid and methylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDCl with HOBt to enhance reaction efficiency .

- Reaction conditions : Conduct the reaction in anhydrous DMF or DCM under nitrogen at 0–25°C for 12–24 hours.

- Purification : Column chromatography (e.g., silica gel, chloroform:methanol = 9:1) followed by recrystallization from ethanol/water mixtures improves purity .

Table 1 : Representative Reaction Conditions

| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 78 | 95 |

| HATU/DIPEA | DCM | 0→25 | 85 | 97 |

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks: δ 8.15 (s, 1H, -CHO), δ 2.85 (s, 3H, -NCH₃), and aromatic protons at δ 7.8–8.0 ppm. ¹³C NMR confirms the carbonyl (C=O) at ~167 ppm .

- IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and aldehyde (1720 cm⁻¹) groups .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 164.1) validates molecular weight .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow hazard codes P210 (avoid heat/sparks) and P201 (obtain specialized handling protocols). Key precautions:

- Ventilation : Use fume hoods to mitigate inhalation risks.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural analysis?

- Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting) may arise from impurities or tautomerism. Strategies include: